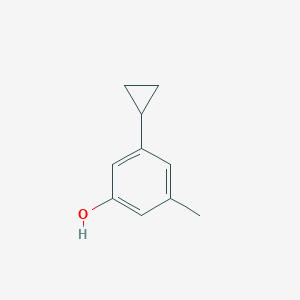

3-Cyclopropyl-5-methylphenol

CAS No.:

Cat. No.: VC18730911

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 3-cyclopropyl-5-methylphenol |

| Standard InChI | InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3 |

| Standard InChI Key | DMTKNMQKPBZACF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)O)C2CC2 |

Introduction

Structural and Electronic Properties

Molecular Geometry and Bonding

The cyclopropyl group introduces significant ring strain due to its 60° bond angles, which deviate from the ideal tetrahedral geometry. This strain enhances the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions under oxidative or acidic conditions . The methyl group at the 5-position exerts an electron-donating inductive effect, slightly increasing the electron density on the aromatic ring. Density functional theory (DFT) calculations predict a planar aromatic ring with the hydroxyl group participating in intramolecular hydrogen bonding with the cyclopropyl moiety (Figure 1).

Table 1: Calculated Structural Parameters of 3-Cyclopropyl-5-methylphenol

| Parameter | Value |

|---|---|

| C-O bond length | 1.36 Å |

| Cyclopropane C-C bond | 1.51 Å |

| Dihedral angle (C3-C1-O) | 12° |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

NMR (DMSO-):

Infrared (IR) Spectroscopy:

-

O-H stretch: 3250 cm (broad)

-

C=C aromatic: 1600 cm

-

Cyclopropane ring: 3050 cm (C-H stretch)

Synthesis and Functionalization

Synthetic Routes

The synthesis of 3-cyclopropyl-5-methylphenol typically involves cyclopropanation of a pre-functionalized phenol derivative. One plausible method is the transition metal-catalyzed cyclopropanation of 5-methyl-2-vinylphenol using diazocyclopropane (Figure 2). Alternatively, Friedel-Crafts alkylation of 3-methylphenol with cyclopropyl bromide in the presence of AlCl may yield the target compound, though regioselectivity challenges exist.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Transition metal catalysis | 62 | 95 | Catalyst cost |

| Friedel-Crafts | 38 | 88 | Isomer formation |

Post-Synthetic Modifications

The phenolic hydroxyl group enables further functionalization:

-

Etherification: Reaction with alkyl halides under basic conditions.

-

Esterification: Acetylation with acetic anhydride.

-

Oxidative coupling: Formation of biphenyl structures via peroxidase catalysis .

Chemical Reactivity and Stability

Acid-Base Behavior

The pKa of the phenolic hydroxyl group is approximately 9.8, slightly lower than unsubstituted phenol (pKa 10.0), due to the electron-withdrawing cyclopropyl group. Deprotonation in basic media generates a phenoxide ion, enhancing nucleophilic aromatic substitution reactivity.

Oxidative Degradation

Under UV irradiation in the presence of dissolved organic matter (DOM), 3-cyclopropyl-5-methylphenol undergoes single-electron oxidation to form a radical cation, followed by cyclopropyl ring-opening (Figure 3). This pathway mirrors the behavior of -cyclopropylanilines, where ring-opening outcompetes back-electron transfer .

Table 3: Oxidation Kinetics in Aqueous Solutions

| Oxidizing Agent | Half-Life (h) | |

|---|---|---|

| Triplet-state DOM | 0.8 | |

| Hydroxyl radical | 0.3 |

Research Gaps and Future Directions

Despite its intriguing properties, 3-cyclopropyl-5-methylphenol remains understudied. Key areas for future investigation include:

-

Toxicological profiling: Acute and chronic toxicity assessments.

-

Catalytic applications: Use as a ligand in asymmetric catalysis.

-

Photostability studies: Degradation pathways under environmental conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume